molecular formula C14H13FO B8157305 2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)ethanol

2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)ethanol

Cat. No.: B8157305
M. Wt: 216.25 g/mol
InChI Key: OSOWOSPRAWLAPW-UHFFFAOYSA-N
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Description

2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)ethanol is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl structure with a fluorine atom attached to one of the phenyl rings and an ethanol group attached to the other phenyl ring. The presence of the fluorine atom and the ethanol group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.

Industrial Production Methods

In an industrial setting, the production of 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)ethanol may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)acetaldehyde or 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid.

    Reduction: Formation of 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)ethane.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. The ethanol group can also participate in various biochemical reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)ethanol can be compared with other similar compounds, such as:

    2-Fluorobiphenyl: Lacks the ethanol group, resulting in different chemical and physical properties.

    2-(3’-Chloro-[1,1’-biphenyl]-2-yl)ethanol: Contains a chlorine atom instead of a fluorine atom, leading to variations in reactivity and interactions.

    2-(3’-Methyl-[1,1’-biphenyl]-2-yl)ethanol: Contains a methyl group instead of a fluorine atom, affecting its chemical behavior and applications.

Properties

IUPAC Name

2-[2-(3-fluorophenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c15-13-6-3-5-12(10-13)14-7-2-1-4-11(14)8-9-16/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOWOSPRAWLAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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